1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid
Overview
Description
1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4 and a molecular weight of 392.58. It appears as a white or slightly yellow powder and is slightly soluble in alcohol and acetone, very slightly soluble in ether and chloroform, and almost insoluble in water. This compound is part of the cholanic acid family and plays a significant role in various biological processes.
Preparation Methods
The synthesis of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of lithocholic acid using reagents such as sodium hypochlorite under controlled conditions . The reaction typically occurs at low temperatures, around -15°C, with acetic acid as a pH adjuster and methanol as the solvent . Industrial production methods often involve the extraction and purification of bile acids from animal sources, followed by chemical modification to obtain the desired compound .
Chemical Reactions Analysis
1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hypochlorite for oxidation and sodium borohydride for reduction. Major products formed from these reactions include oxo derivatives and substituted cholanic acids .
Scientific Research Applications
1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of bile acids.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cytochrome P450, which play a crucial role in bile acid metabolism .
Comparison with Similar Compounds
1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acids, such as:
1alpha,3alpha-Dihydroxy-5beta-cholan-24-oic Acid: This compound has a similar structure but differs in the position of the hydroxyl group at the 1-position.
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxyl groups at the 3beta and 12alpha positions, making it structurally distinct.
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid:
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and interactions with receptors and enzymes .
Properties
IUPAC Name |
(4R)-4-[(1R,3S,5R,8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)13-21(26)24(15,3)20(17)10-11-23(18,19)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASPEALOGWANGT-ZGCQFCDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345695 | |
Record name | 1beta,3alpha-Dihydroxy-5beta-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89238-74-4 | |
Record name | 1beta,3alpha-Dihydroxy-5beta-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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